3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid
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Overview
Description
3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid is a chemical compound with the molecular formula C12H12F2O4 and a molecular weight of 258.218 g/mol . This compound is known for its unique structure, which includes a cyclobutoxy group and a difluoromethoxy group attached to a benzoic acid core. It is used in various scientific research applications, particularly in the fields of neurology and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid typically involves multiple steps. One common method starts with the preparation of 3-amino-4-difluoromethoxy-benzoic acid ethyl ester. This intermediate is then subjected to a series of reactions, including diazotization and esterification, to yield the final product . The reaction conditions often involve the use of strong acids like sulfuric acid and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate receptor activity, leading to changes in cellular signaling and function . The compound’s effects on the TGF-β1/Smad pathway have been studied in the context of pulmonary fibrosis, where it inhibits epithelial-mesenchymal transformation and reduces fibrosis .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid: This compound shares a similar structure but has a cyclopropylmethoxy group instead of a cyclobutoxy group.
3-Hydroxy-4-(difluoromethoxy)benzoic Acid: This compound has a hydroxy group in place of the cyclobutoxy group.
Uniqueness
3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclobutoxy group provides steric hindrance, affecting its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C12H12F2O4 |
---|---|
Molecular Weight |
258.22 g/mol |
IUPAC Name |
3-cyclobutyloxy-4-(difluoromethoxy)benzoic acid |
InChI |
InChI=1S/C12H12F2O4/c13-12(14)18-9-5-4-7(11(15)16)6-10(9)17-8-2-1-3-8/h4-6,8,12H,1-3H2,(H,15,16) |
InChI Key |
QMCKSTSOQYLEPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=C(C=CC(=C2)C(=O)O)OC(F)F |
Origin of Product |
United States |
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